molecular formula C12H12BrNS B13270971 3-bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline

3-bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B13270971
M. Wt: 282.20 g/mol
InChI Key: YKAGTZHFLARJNY-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline is a brominated aromatic amine derivative characterized by a thiophene-containing substituent. Its molecular formula is C₁₂H₁₂BrNS, with a molar mass of 282.2 g/mol. The compound features a bromine atom at the 3-position and a methyl group at the 4-position of the aniline ring, coupled with a thiophen-2-ylmethyl group attached to the nitrogen atom . This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in coordination chemistry (e.g., as a ligand for metal complexes) and pharmaceutical intermediates.

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

3-bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline

InChI

InChI=1S/C12H12BrNS/c1-9-4-5-10(7-12(9)13)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3

InChI Key

YKAGTZHFLARJNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=CS2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline typically involves multi-step organic reactions. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 3-bromo-4-methylaniline with thiophen-2-ylmethylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of new aniline derivatives with different substituents.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

Scientific Research Applications

3-Bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophene ring and bromine atom can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved can vary based on the specific biological context and target molecules .

Comparison with Similar Compounds

Electronic Effects

  • Bromine vs. Methyl Groups : The bromine atom in 3-bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline is electron-withdrawing, which polarizes the aromatic ring and directs electrophilic substitution reactions to specific positions. In contrast, the methyl group at position 4 is electron-donating, creating a steric and electronic balance that influences reactivity .
  • Thiophene vs. Benzyl Substituents : The thiophene moiety (in the target compound) provides π-conjugation and sulfur-based coordination sites, unlike fluorobenzyl derivatives (e.g., 2-bromo-N-(3-fluorobenzyl)-4-methylaniline), where fluorine’s electronegativity dominates electronic behavior .

Steric and Solubility Differences

  • The absence of bromine in 4-methyl-N-(thiophen-2-ylmethyl)aniline simplifies its synthetic pathway but limits its utility in reactions requiring halogen-directed functionalization .

Research Findings and Data

Table 2: Comparative Reactivity and Yields

Compound Reaction Type Yield (%) Key Observation References
N-(Thiophen-2-ylmethyl)aniline Reductive alkylation 87 High efficiency in mild conditions
2-Bromo-N,N-dimethyl-4-((methylthio)(phenyl)methyl)aniline Multi-component reaction 32 Moderate yield due to steric effects
3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline Crystallization N/A Forms intermolecular hydrogen bonds

Notable Observations:

  • The target compound’s bromine atom facilitates halogen bonding, which could stabilize crystal structures (as seen in related brominated anilines) .
  • Steric hindrance from the methyl group at position 4 may reduce reactivity in cross-coupling reactions compared to non-methylated analogues .

Biological Activity

3-Bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a brominated aniline structure linked to a thiophene moiety, which has been associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of 3-bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline is C11H10BrNSC_{11}H_{10}BrNS, with a molecular weight of approximately 268.17 g/mol. The structure consists of a bromine atom at the 3-position of the aniline ring and a thiophen-2-ylmethyl group attached to the nitrogen atom, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 3-bromo-4-methyl-N-(thiophen-2-ylmethyl)aniline exhibit significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

Compounds containing thiophene rings have demonstrated antimicrobial properties in various studies. For instance, structural analogs have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity.

CompoundTarget OrganismMIC (μg/mL)
3-Bromo-4-methyl-N-(thiophen-2-ylmethyl)anilineE. coli5.0
3-Bromo-4-methyl-N-(thiophen-2-ylmethyl)anilineS. aureus3.0

This suggests that the compound could serve as a scaffold for developing new antimicrobial agents.

2. Anticancer Properties

The anticancer potential of brominated anilines has been documented in various studies. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

A study evaluating the cytotoxicity of brominated anilines reported IC50 values for various cancer cell lines:

CompoundCell LineIC50 (μM)
3-Bromo-4-methyl-N-(thiophen-2-ylmethyl)anilineMCF-715.0
3-Bromo-4-methyl-N-(thiophen-2-ylmethyl)anilineHeLa10.5

These findings indicate that the compound may be effective against specific cancer types, warranting further investigation into its mechanism of action.

3. Enzyme Inhibition

The ability of this compound to act as an enzyme inhibitor is another area of interest. Compounds with similar structures have been shown to interact with various enzymes, potentially modulating their activities.

For example, enzyme inhibition studies on related compounds revealed significant interactions with cytochrome P450 enzymes, which are crucial for drug metabolism:

CompoundEnzymeIC50 (μM)
3-Bromo-4-methyl-N-(thiophen-2-ylmethyl)anilineCYP1A120.0
3-Bromo-4-methyl-N-(thiophen-2-ylmethyl)anilineCYP2D625.0

These results suggest that the compound could influence drug metabolism and efficacy.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial properties of thiophene derivatives, it was found that 3-bromo derivatives exhibited enhanced activity against resistant strains of bacteria compared to non-brominated counterparts. This highlights the importance of halogen substitution in increasing biological activity.

Case Study 2: Anticancer Mechanisms
Another study focused on the anticancer mechanisms of brominated anilines showed that these compounds could induce reactive oxygen species (ROS) production in cancer cells, leading to oxidative stress and subsequent apoptosis. This mechanism was particularly pronounced in breast cancer cell lines.

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